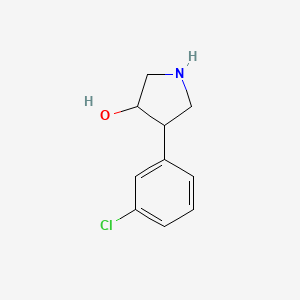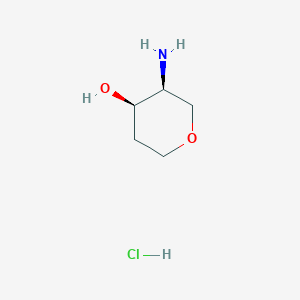
(3S,4R)-3-aminooxan-4-ol hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3S,4R)-3-aminooxan-4-ol hydrochloride is a chiral compound with significant potential in various scientific fields. It is characterized by its unique stereochemistry, which contributes to its distinct chemical and biological properties. This compound is often used as an intermediate in the synthesis of more complex molecules and has applications in medicinal chemistry, particularly in the development of pharmaceuticals.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (3S,4R)-3-aminooxan-4-ol hydrochloride typically involves the enantioselective reduction of precursor molecules. One common method is the reduction of N-benzyl 4-substituted glutarimides using an oxazaborolidine catalyst derived from cis-1-amino-indan-2-ol . This method provides the desired product with high enantioselectivity and yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of flow microreactor systems. These systems offer a more efficient and sustainable approach compared to traditional batch processes . The use of microreactors allows for better control over reaction conditions, leading to higher yields and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
(3S,4R)-3-aminooxan-4-ol hydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction can convert the hydroxyl group to a carbonyl group.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The amino group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone or aldehyde, while reduction can produce various alcohol derivatives.
Aplicaciones Científicas De Investigación
(3S,4R)-3-aminooxan-4-ol hydrochloride has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of complex organic molecules.
Biology: The compound is used in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: It is a key intermediate in the synthesis of pharmaceuticals, particularly those targeting neurological disorders.
Industry: The compound is used in the production of agrochemicals and other fine chemicals.
Mecanismo De Acción
The mechanism of action of (3S,4R)-3-aminooxan-4-ol hydrochloride involves its interaction with specific molecular targets. The compound can act as an enzyme inhibitor or modulator, affecting various biochemical pathways. Its stereochemistry plays a crucial role in its binding affinity and specificity towards these targets .
Comparación Con Compuestos Similares
Similar Compounds
(3S,4R)-4-aminooxan-3-ol hydrochloride: Shares a similar structure but differs in the position of the amino group.
Ethyl (3S,4R)-4-amino-3-methoxypiperidine-1-carboxylate hydrochloride: Another related compound with different functional groups.
Uniqueness
What sets (3S,4R)-3-aminooxan-4-ol hydrochloride apart is its specific stereochemistry, which imparts unique chemical and biological properties. This makes it particularly valuable in the synthesis of chiral pharmaceuticals and other specialized applications.
Propiedades
Fórmula molecular |
C5H12ClNO2 |
|---|---|
Peso molecular |
153.61 g/mol |
Nombre IUPAC |
(3S,4R)-3-aminooxan-4-ol;hydrochloride |
InChI |
InChI=1S/C5H11NO2.ClH/c6-4-3-8-2-1-5(4)7;/h4-5,7H,1-3,6H2;1H/t4-,5+;/m0./s1 |
Clave InChI |
SFJKFFBPVORSEB-UYXJWNHNSA-N |
SMILES isomérico |
C1COC[C@@H]([C@@H]1O)N.Cl |
SMILES canónico |
C1COCC(C1O)N.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N,N-Dimethylbenzo[d]isothiazol-3-amine](/img/structure/B11777324.png)
![4-Chloro-2-(4-chlorophenyl)-7,8-dihydro-5H-pyrano[4,3-D]pyrimidine](/img/structure/B11777339.png)
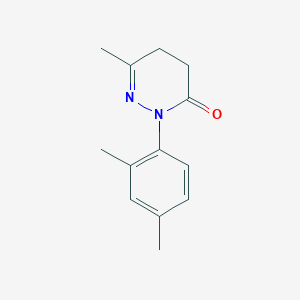
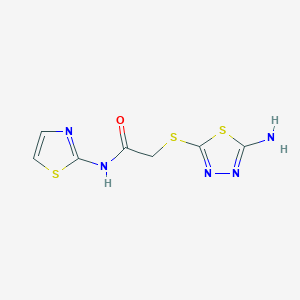
![2,5-Diazabicyclo[2.2.1]heptane-3,6-dione](/img/structure/B11777350.png)
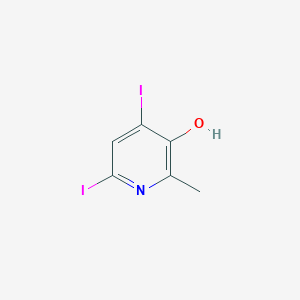
![Thieno[3,4-b]thiophen-2-yl acetate](/img/structure/B11777372.png)
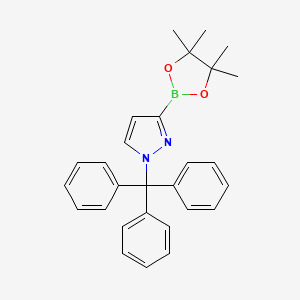
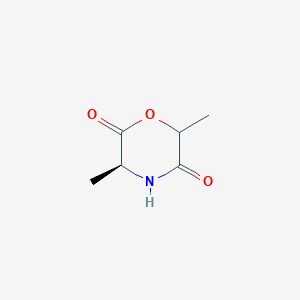
![3-(3-Chloro-4-ethoxyphenyl)-7-methyl-3,4-dihydro-2H-benzo[b][1,4]oxazine](/img/structure/B11777384.png)
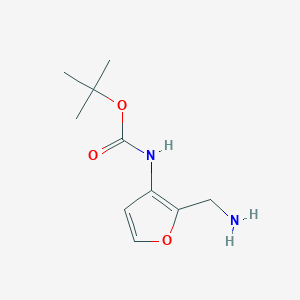
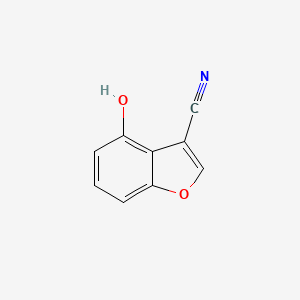
![1-(1H-[1,2,3]Triazolo[4,5-d]pyrimidin-7-yl)piperidin-4-amine](/img/structure/B11777389.png)
